Acesulfame calcium is a synthetic sweetener belonging to the class of non-nutritive sweeteners. It is derived from acesulfame potassium, which was first discovered in the 1960s. Acesulfame calcium is often utilized in food and beverage products as a sugar substitute due to its intense sweetness—approximately 200 times sweeter than sucrose—without contributing calories. This compound is particularly valued for its stability under heat and acidic conditions, making it suitable for a variety of applications, including baked goods and soft drinks.
Source
Acesulfame calcium is synthesized from acetoacetic acid derivatives and is commercially produced through various chemical processes. It can be found in many processed foods and beverages, often in combination with other sweeteners to enhance flavor profiles.
Classification
Acesulfame calcium falls under the category of artificial sweeteners, specifically classified as a sulfamate ester. Its chemical structure consists of a cyclic sulfonamide with a calcium ion, which contributes to its sweetening properties.
The synthesis of acesulfame calcium typically involves several key steps:
The synthesis process can be performed under controlled temperature conditions to optimize yield and purity. For instance, reactions may occur at low temperatures (e.g., -50 to 15 degrees Celsius) followed by hydrolysis and extraction processes to isolate the desired product .
The molecular formula for acesulfame calcium is . It features a unique structure characterized by a six-membered oxathiazinone ring with a sulfamate group.
Acesulfame calcium undergoes various chemical reactions during its synthesis and application:
The stability of acesulfame calcium in various pH levels makes it suitable for use in acidic beverages without significant degradation over time .
The mechanism by which acesulfame calcium exerts its sweetness involves interaction with taste receptors on the tongue. It binds to specific receptors that trigger the perception of sweetness without providing caloric value.
Research indicates that approximately 95% of ingested acesulfame is excreted unchanged in urine, suggesting minimal metabolic processing within the body . This characteristic allows it to provide sweetness without contributing to caloric intake.
Acesulfame calcium is widely used in the food industry as a non-nutritive sweetener. Its applications include:
In addition to food applications, acesulfame calcium has been explored for use in pharmaceutical formulations where taste masking is required . Its ability to enhance flavor without adding calories makes it an attractive option for various industries focused on health-conscious products.
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